4-Bromo-2-nitro-N-phenylaniline
CAS No.: 16588-25-3
Cat. No.: VC3800611
Molecular Formula: C12H9BrN2O2
Molecular Weight: 293.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16588-25-3 |
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Molecular Formula | C12H9BrN2O2 |
Molecular Weight | 293.12 g/mol |
IUPAC Name | 4-bromo-2-nitro-N-phenylaniline |
Standard InChI | InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H |
Standard InChI Key | YYBRRJVPEFDOOE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
4-Bromo-2-nitro-N-phenylaniline has the molecular formula C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol . The IUPAC name is 4-bromo-2-nitro-N-phenylaniline, reflecting its substitution pattern:
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Bromine at position 4 on the benzene ring.
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Nitro group (-NO₂) at position 2.
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N-phenyl group attached to the amine nitrogen.
The crystal structure, determined via X-ray diffraction, reveals a monoclinic system with a noncentrosymmetric space group (Pna2₁), which is critical for its NLO properties . The compound’s planar aromatic core and electron-deficient nature facilitate π-π interactions and charge-transfer processes.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 110–113°C | |
Density | 1.7917 g/cm³ | |
Solubility | Chloroform, DMSO, Methanol | |
Molecular Weight | 293.12 g/mol | |
SHG Efficiency | 1.2 × urea |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential nitration and bromination of N-phenylaniline derivatives. A reported method includes:
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Bromination: Acetanilide is treated with bromine in glacial acetic acid to yield 4-bromoacetanilide.
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Nitration: The brominated intermediate is reacted with a nitrating mixture (HNO₃/H₂SO₄) at <10°C to introduce the nitro group.
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Hydrolysis: The acetyl group is removed under acidic or basic conditions to yield the final product.
Reaction Conditions:
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Temperature: Controlled nitration at low temperatures (<10°C) prevents undesired side reactions .
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Catalysts: Pd(dppf)Cl₂ or Cu facilitates coupling reactions in cross-coupling syntheses .
Table 2: Representative Synthesis Yields
Starting Material | Conditions | Yield |
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4-Bromoacetanilide | Nitration (HNO₃/H₂SO₄) | 73–89% |
2-Nitro-N-phenylaniline | Bromination (Br₂/AcOH) | 81% |
Chemical Reactivity and Functional Transformations
The bromine and nitro groups enable diverse transformations:
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Reduction: The nitro group reduces to an amine using SnCl₂/HCl or H₂/Pd-C, yielding 4-bromo-2-amino-N-phenylaniline .
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Nucleophilic Substitution: Bromine undergoes substitution with nucleophiles (e.g., methoxide) to form ethers or thioethers.
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures, useful in pharmaceutical intermediates .
Table 3: Common Reactions and Reagents
Reaction Type | Reagents | Product |
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Reduction | SnCl₂/HCl | 4-Bromo-2-amino derivative |
Suzuki Coupling | Pd(dppf)Cl₂, Ar-B(OH)₂ | Biaryl compounds |
Nucleophilic Substitution | NaOCH₃, KOtBu | Ethers/Thioethers |
Nonlinear Optical Properties and Applications
Single crystals of 4-bromo-2-nitro-N-phenylaniline grown via solvent evaporation (ethanol) exhibit significant NLO activity . Key findings include:
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SHG Efficiency: 1.2 times that of urea, attributed to the bromine atom’s polarizability enhancing molecular hyperpolarizability .
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Transparency Range: 90% transparency in visible light (254–800 nm), suitable for laser frequency doubling .
Industrial and Research Applications
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